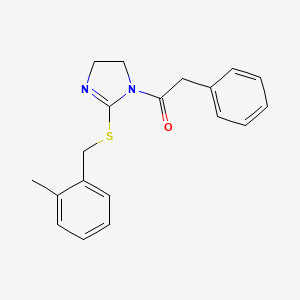

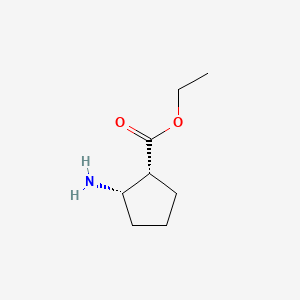

1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MBTPE and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Salt and Co-crystal Formation

Researchers have explored the formation of crystalline adducts derived from similar imidazolyl compounds and acidic components, highlighting their potential in creating new materials with specific structural properties. These adducts involve extensive classical hydrogen bonds and noncovalent interactions, indicating their utility in the design of binary organic acid–base adducts with specific supramolecular architectures (Jin, Guo, Wang, & Cui, 2011).

Catalysis

Compounds featuring imidazole rings, including those closely related to the one , have been used as ligands in ruthenium(II)-based catalysts. These catalysts are efficient for C-N bond-forming reactions via a hydrogen-borrowing methodology under solvent-free conditions, demonstrating the importance of such compounds in homogeneous catalysis (Donthireddy, Illam, & Rit, 2020).

Polymer Science

In polymer science, N-heterocyclic carbenes (NHCs), which are related to the structure , have been utilized as catalysts for the ring-opening polymerization of propylene oxide. This highlights a pathway towards the synthesis of well-defined α,ω-heterodifunctionalized poly(propylene oxide) oligomers, suggesting applications in material science and engineering (Raynaud, Ottou, Gnanou, & Taton, 2010).

Organic Synthesis

In organic synthesis, imidazole derivatives have been explored as efficient catalysts in the transesterification between esters and alcohols. This showcases their role in facilitating the acylation of alcohols with vinyl acetate at room temperature, indicating their potential in synthetic chemistry applications (Grasa, Kissling, & Nolan, 2002).

Supramolecular Chemistry

Research into cocrystallization of imidazolyl compounds with organic acids has led to the formation of several crystalline salts. These studies provide insights into the protonation mechanisms and supramolecular interactions within these salts, contributing to the understanding of molecular assembly and design in supramolecular chemistry (Xu, Lu, Xia, Liu, Jin, Zhong, Wang, & Guo, 2019).

Propriétés

IUPAC Name |

1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-15-7-5-6-10-17(15)14-23-19-20-11-12-21(19)18(22)13-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKORPFWDXAJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)

![methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2847748.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)

![2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2847763.png)